molecular formula C18H28N2O2 B5179932 2-(2,3-dimethylphenoxy)-N-(1-methyl-4-piperidinyl)butanamide

2-(2,3-dimethylphenoxy)-N-(1-methyl-4-piperidinyl)butanamide

Cat. No. B5179932
M. Wt: 304.4 g/mol
InChI Key: GZAODVAGYLXZDF-UHFFFAOYSA-N
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Description

2-(2,3-dimethylphenoxy)-N-(1-methyl-4-piperidinyl)butanamide, also known as DMXB-A, is a synthetic compound that belongs to the family of nicotinic acetylcholine receptor agonists. It is a potential therapeutic agent for various neurological and psychiatric disorders, such as Alzheimer's disease, schizophrenia, and depression. DMXB-A has been extensively studied for its pharmacological properties and mechanism of action in the central nervous system.

Mechanism of Action

2-(2,3-dimethylphenoxy)-N-(1-methyl-4-piperidinyl)butanamide acts as a partial agonist of nicotinic acetylcholine receptors in the brain. These receptors are involved in various cognitive and behavioral functions, such as learning, memory, attention, and mood regulation. 2-(2,3-dimethylphenoxy)-N-(1-methyl-4-piperidinyl)butanamide binds to these receptors and enhances their activity, leading to an increase in the release of various neurotransmitters, such as acetylcholine, dopamine, and serotonin. This results in improved cognitive function, mood, and behavior.
Biochemical and physiological effects:
2-(2,3-dimethylphenoxy)-N-(1-methyl-4-piperidinyl)butanamide has been shown to have various biochemical and physiological effects in animal models and human studies. It has been shown to improve cognitive function and memory, reduce anxiety and depression-like behaviors, and modulate the activity of various neurotransmitter systems in the brain. 2-(2,3-dimethylphenoxy)-N-(1-methyl-4-piperidinyl)butanamide has also been shown to have anti-inflammatory and neuroprotective effects, which may be beneficial in the treatment of various neurological disorders.

Advantages and Limitations for Lab Experiments

The advantages of using 2-(2,3-dimethylphenoxy)-N-(1-methyl-4-piperidinyl)butanamide in lab experiments are its well-characterized pharmacological properties, its ability to cross the blood-brain barrier, and its potential therapeutic applications in various neurological and psychiatric disorders. However, the limitations of using 2-(2,3-dimethylphenoxy)-N-(1-methyl-4-piperidinyl)butanamide in lab experiments are its potential toxicity and side effects, its high cost, and the need for careful control of reaction conditions and purification steps to obtain a high yield and purity of the final product.

Future Directions

For the research on 2-(2,3-dimethylphenoxy)-N-(1-methyl-4-piperidinyl)butanamide include further studies on its pharmacological properties and mechanism of action, as well as its potential therapeutic applications in various neurological and psychiatric disorders. The development of new synthetic methods for 2-(2,3-dimethylphenoxy)-N-(1-methyl-4-piperidinyl)butanamide and its analogs may also lead to the discovery of new and more potent compounds with improved pharmacological properties. The use of 2-(2,3-dimethylphenoxy)-N-(1-methyl-4-piperidinyl)butanamide in combination with other drugs or therapies may also be explored as a potential treatment strategy for various disorders.

Synthesis Methods

2-(2,3-dimethylphenoxy)-N-(1-methyl-4-piperidinyl)butanamide is synthesized by reacting 2,3-dimethylphenol with 1-methyl-4-piperidone in the presence of sodium hydride and dimethylformamide. The resulting intermediate is then coupled with butanoyl chloride to form 2-(2,3-dimethylphenoxy)-N-(1-methyl-4-piperidinyl)butanamide. The synthesis of 2-(2,3-dimethylphenoxy)-N-(1-methyl-4-piperidinyl)butanamide is a multi-step process that requires careful control of reaction conditions and purification steps to obtain a high yield and purity of the final product.

Scientific Research Applications

2-(2,3-dimethylphenoxy)-N-(1-methyl-4-piperidinyl)butanamide has been studied for its potential therapeutic applications in various neurological and psychiatric disorders. It has been shown to improve cognitive function and memory in animal models of Alzheimer's disease. 2-(2,3-dimethylphenoxy)-N-(1-methyl-4-piperidinyl)butanamide has also been studied for its potential use in the treatment of schizophrenia and depression, as it has been shown to modulate the activity of dopamine and serotonin neurotransmitter systems in the brain.

properties

IUPAC Name

2-(2,3-dimethylphenoxy)-N-(1-methylpiperidin-4-yl)butanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H28N2O2/c1-5-16(22-17-8-6-7-13(2)14(17)3)18(21)19-15-9-11-20(4)12-10-15/h6-8,15-16H,5,9-12H2,1-4H3,(H,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZAODVAGYLXZDF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)NC1CCN(CC1)C)OC2=CC=CC(=C2C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H28N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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